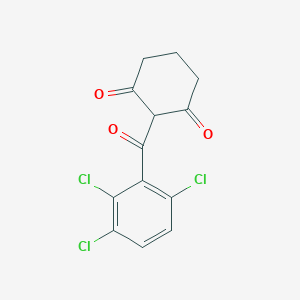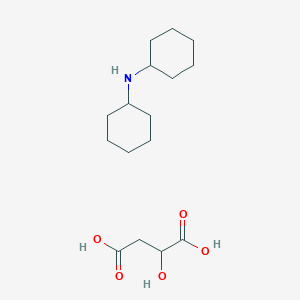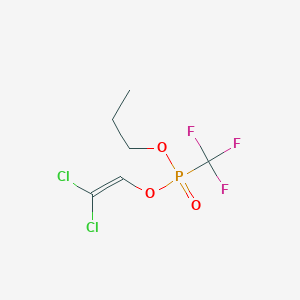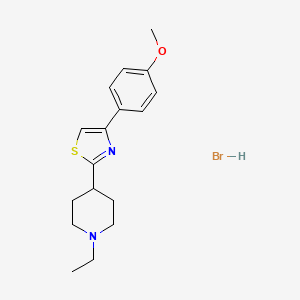![molecular formula C15H19NO2 B14378823 Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate CAS No. 90103-88-1](/img/structure/B14378823.png)
Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate is a nitrogen-containing heterocyclic compound. This bicyclic structure is notable for its unique arrangement, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with such structures have significant potential in various fields, including drug discovery and synthetic organic chemistry .
Preparation Methods
The synthesis of Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process . Industrial production methods may involve the use of flow chemistry techniques to optimize yield and efficiency .
Chemical Reactions Analysis
Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or lithium diisopropylamide (LDA). The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable scaffold in drug discovery, particularly for designing molecules with biological activity.
Industry: The compound’s stability and reactivity make it suitable for use in industrial chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets. For instance, when used as a precursor for ACE inhibitors, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure. The compound’s bicyclic structure allows it to fit into the enzyme’s active site, blocking its activity .
Comparison with Similar Compounds
Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate can be compared to other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the ring size and nitrogen positioning.
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: This compound contains an additional nitrogen atom, which can influence its reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90103-88-1 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate |
InChI |
InChI=1S/C15H19NO2/c17-15(18-10-11-4-2-1-3-5-11)14-12-6-8-13(16-14)9-7-12/h1-5,12-14,16H,6-10H2 |
InChI Key |
PWKOBVIDSLIMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(N2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)

![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)





![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)

![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)

